Cas no 2305289-13-6 (1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one)

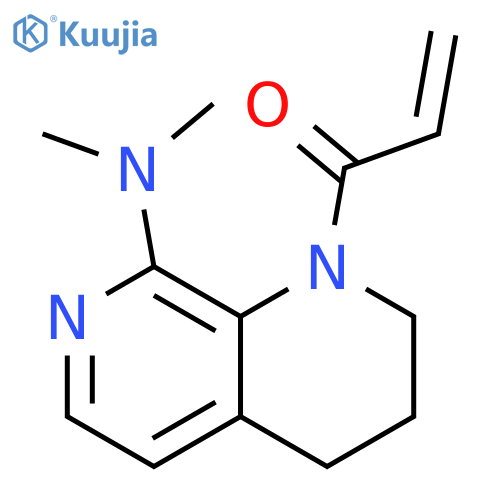

2305289-13-6 structure

商品名:1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one

1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[8-(Dimethylamino)-3,4-dihydro-1,7-naphthyridin-1(2H)-yl]-2-propen-1-one

- 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one

-

- インチ: 1S/C13H17N3O/c1-4-11(17)16-9-5-6-10-7-8-14-13(12(10)16)15(2)3/h4,7-8H,1,5-6,9H2,2-3H3

- InChIKey: ZQYJCJQCSTXCOF-UHFFFAOYSA-N

- ほほえんだ: C(N1C2C(=CC=NC=2N(C)C)CCC1)(=O)C=C

じっけんとくせい

- 密度みつど: 1.148±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 350.7±42.0 °C(Predicted)

- 酸性度係数(pKa): 6.84±0.20(Predicted)

1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26605953-1g |

1-[8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-yl]prop-2-en-1-one |

2305289-13-6 | 90% | 1g |

$0.0 | 2023-09-13 | |

| Enamine | EN300-26605953-1.0g |

1-[8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-yl]prop-2-en-1-one |

2305289-13-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2305289-13-6 (1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量